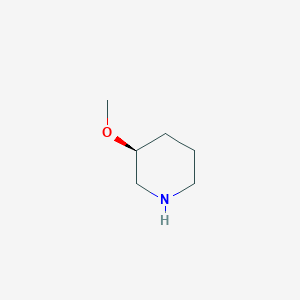

![molecular formula C24H20N2O5 B2690361 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate CAS No. 926132-74-3](/img/structure/B2690361.png)

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

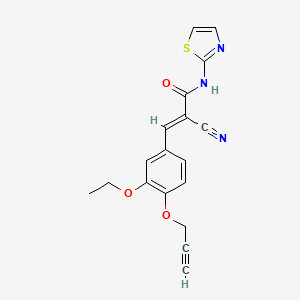

“[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate” is a complex organic compound. It contains an anthraquinone moiety (9,10-dioxoanthracene-1-carboxylate), which is a type of aromatic organic compound . It also contains a cyanocyclohexylamino group, which suggests the presence of a cyclohexane ring with an attached cyano group and amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, anthraquinone can be produced through several industrial methods, such as the oxidation of anthracene, the Friedel-Crafts reaction of benzene and phthalic anhydride, and the Diels-Alder reaction of naphthoquinone and butadiene . The cyanocyclohexylamino group might be introduced through reactions involving cyanoacetohydrazides .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the anthraquinone and cyanocyclohexylamino moieties. Anthraquinone has a three-ring structure with two carbonyl groups . The cyanocyclohexylamino group would add a cyclohexane ring structure with a cyano group and an amino group .Chemical Reactions Analysis

Anthraquinone can undergo various reactions such as hydrogenation to give dihydroanthraquinone and reduction with copper to give anthrone . The cyanocyclohexylamino group, being a derivative of cyanoacetohydrazides, could potentially be involved in reactions leading to the construction of heterocycles .Direcciones Futuras

The potential applications and future directions for this compound would depend on its specific properties and reactivity. Anthraquinone and its derivatives have been used in the production of dyes and in papermaking . Aminopolycarboxylates have found use in a wide variety of chemical, medical, and environmental applications .

Propiedades

IUPAC Name |

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c25-14-24(11-4-1-5-12-24)26-19(27)13-31-23(30)18-10-6-9-17-20(18)22(29)16-8-3-2-7-15(16)21(17)28/h2-3,6-10H,1,4-5,11-13H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQKRNIBTPYQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690281.png)

![N-cyclohexyl-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2690289.png)

![Methyl 3-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoate hydrochloride](/img/structure/B2690291.png)

![(3aS,6aR)-2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione](/img/no-structure.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2690296.png)

![tert-Butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2690299.png)